molecular formula C15H9ClF2N2 B2539738 4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole CAS No. 1159989-42-0

4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole

Cat. No. B2539738
CAS RN: 1159989-42-0
M. Wt: 290.7
InChI Key: HDGPZOGOETYLPQ-UHFFFAOYSA-N
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Description

4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole, also known as CFPP, is a chemical compound that has drawn significant attention from the scientific community due to its potential applications in various fields. CFPP is a pyrazole derivative, and it has been found to possess several unique properties that make it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell signaling pathways. 4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in the regulation of cell growth and survival. 4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole has also been found to inhibit the activity of the nuclear factor-kappa B (NF-kB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole has been found to exhibit several biochemical and physiological effects. In addition to its anti-cancer activity, 4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole has been shown to possess anti-inflammatory, anti-oxidant, and anti-microbial properties. 4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole has also been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to possess excellent purity. 4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole is also highly stable, which makes it suitable for use in long-term studies. However, 4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole has some limitations, including its relatively high cost and limited availability.

Future Directions

There are several future directions for research on 4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole. One potential direction is to investigate the use of 4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole as a therapeutic agent for the treatment of various neurodegenerative disorders. Another direction is to study the potential use of 4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole in combination with other anti-cancer agents to enhance its anti-cancer activity. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole and to identify potential side effects associated with its use.
Conclusion
In conclusion, 4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole is a promising candidate for use in scientific research due to its unique properties and potential applications. 4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole has been extensively studied for its anti-cancer activity and its potential use in the treatment of various neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of 4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole and to identify potential side effects associated with its use.

Synthesis Methods

4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole can be synthesized using a variety of methods, including the reaction of 4-chloro-3,5-difluorophenyl hydrazine with 4-fluorobenzoyl chloride. Another method involves the reaction of 4-chloro-3,5-difluorophenyl hydrazine with 4-fluorobenzaldehyde, followed by cyclization with acetic anhydride. These methods have been shown to produce high yields of 4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole with excellent purity.

Scientific Research Applications

4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole has been extensively studied for its potential applications in scientific research. One of the most promising applications of 4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole is in the field of cancer research. 4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole has been found to exhibit potent anti-cancer activity, and it has been shown to induce apoptosis in cancer cells. 4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF2N2/c16-13-14(9-1-5-11(17)6-2-9)19-20-15(13)10-3-7-12(18)8-4-10/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGPZOGOETYLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NN2)C3=CC=C(C=C3)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole

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